molecular formula C4H2Cl2O2S2 B1463982 3-Chlorothiophene-2-sulfonyl chloride CAS No. 633305-21-2

3-Chlorothiophene-2-sulfonyl chloride

Cat. No.: B1463982
CAS No.: 633305-21-2
M. Wt: 217.1 g/mol
InChI Key: UCQWIDZBMUWIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorothiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C4H2Cl2O2S2 and its molecular weight is 217.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .

Mode of Action

3-Chlorothiophene-2-sulfonyl chloride, like other sulfonyl chlorides, is likely to undergo electrophilic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, reacting with nucleophiles. This can lead to the formation of various substituted thiophene derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be influenced by factors such as pH and the presence of nucleophiles. Additionally, the compound needs to be stored at 4°C, away from moisture , indicating that it may be sensitive to heat and humidity.

Biochemical Analysis

Biochemical Properties

3-Chlorothiophene-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonation process. Sulfonation is an important reaction in the metabolism of numerous xenobiotics, drugs, and endogenous compounds. The addition of a sulfonate moiety to a compound increases its water solubility and decreases its biological activity . This compound interacts with enzymes such as sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group to hydroxyl or amino groups of substrates . These interactions are crucial for the detoxification and excretion of various compounds.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with sulfotransferases can lead to changes in the levels of metabolites and influence metabolic flux . Additionally, it may impact cell function by altering the activity of specific enzymes and proteins involved in cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with sulfotransferases, leading to the transfer of a sulfonate group to target molecules . This process can result in the inhibition or activation of specific enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as being kept at 4°C and away from moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification and excretion of xenobiotics. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects and dose-response relationships are important considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with sulfotransferases . These enzymes catalyze the transfer of sulfonate groups to target molecules, leading to increased water solubility and decreased biological activity. The compound’s role in these pathways is crucial for the detoxification and excretion of xenobiotics and other compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its localization within the cell.

Biological Activity

3-Chlorothiophene-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a thiophene ring, which is known for its ability to interact with various biological targets, making it a candidate for anti-inflammatory and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C4_{4}H3_{3}ClO2_{2}S
  • Molecular Weight : 178.58 g/mol
  • Functional Groups : Contains a sulfonyl chloride group (-SO2_2Cl) and a chlorinated thiophene moiety.

Research indicates that the biological activity of this compound may involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. In vitro studies suggest that it may interfere with the activity of deubiquitinating enzymes (DUBs), which are crucial for regulating protein degradation and cellular signaling pathways .
  • Molecular Docking Studies : Preliminary molecular docking studies indicate favorable interactions between this compound and active sites of target enzymes, suggesting its potential as a selective inhibitor.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In vitro Studies : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. IC50 values have been reported in the range of 10–30 μM, indicating moderate potency .
  • Mechanistic Insights : The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Inhibition assays demonstrated over 50% inhibition at concentrations around 20 μM .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound in relation to structurally similar compounds:

Compound NameStructureIC50 (μM)Biological Activity
This compoundStructure10–30Anticancer, Anti-inflammatory
Compound A-15Anticancer
Compound B-25Anti-inflammatory

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Nature evaluated the efficacy of various sulfonamide derivatives, including this compound, against breast cancer cell lines. Results indicated that this compound significantly reduced cell viability compared to controls, supporting its potential as an anticancer agent .
  • Case Study on Enzyme Inhibition : Research conducted by MDPI assessed the inhibitory effects of several sulfonyl chlorides on DUBs. The study found that this compound exhibited selective inhibition against USP7, with an IC50 value below 50 μM, suggesting its utility in targeting specific deubiquitinating pathways .

Properties

IUPAC Name

3-chlorothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQWIDZBMUWIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633305-21-2
Record name 3-chlorothiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorothiophene-2-sulfonyl chloride
Reactant of Route 2
3-Chlorothiophene-2-sulfonyl chloride
Reactant of Route 3
3-Chlorothiophene-2-sulfonyl chloride
Reactant of Route 4
3-Chlorothiophene-2-sulfonyl chloride
Reactant of Route 5
3-Chlorothiophene-2-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Chlorothiophene-2-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.